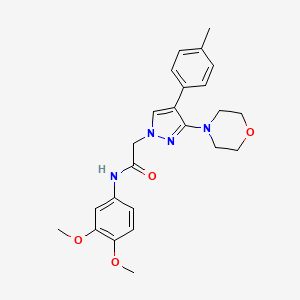

N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4/c1-17-4-6-18(7-5-17)20-15-28(26-24(20)27-10-12-32-13-11-27)16-23(29)25-19-8-9-21(30-2)22(14-19)31-3/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZUPMVRSZBPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by a morpholine moiety.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is usually introduced via electrophilic aromatic substitution reactions.

Final Coupling: The final step involves coupling the pyrazole derivative with an acetamide group, often using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It could be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

Industrially, this compound might be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

Table 1: Key Structural Features and Bioactivity of Analogous Compounds

Key Observations:

Substituent Position Matters : The para-tolyl group in the target compound may enhance steric complementarity with hydrophobic enzyme pockets compared to ortho-tolyl analogs .

Imidazopyridines exhibit nucleotide pyrophosphatase inhibition .

Morpholino’s Role: Morpholino substitution improves aqueous solubility and metabolic stability, as seen in both the target compound and NPP1 inhibitors .

Key Observations:

- Acetamide Coupling : The target compound’s synthesis likely mirrors methods in , where NaOH-mediated coupling of heterocyclic thiols/amines with chloroacetamide derivatives is standard .

- Yield Variability : Rip-B’s high yield (80%) reflects simpler benzamide formation, while complex heterocycles (e.g., imidazopyridines) require multi-step protocols with moderate yields .

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties and ADME Predictions

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (µg/mL) |

|---|---|---|---|

| Target Compound | 436.5 | 3.2 | ~50 (moderate) |

| Epirimil | 427.5 | 2.8 | ~100 |

| Rip-B | 313.4 | 2.5 | ~300 |

| NPP1 Inhibitor () | 458.5 | 3.5 | ~30 |

Key Observations:

- Lipophilicity: The target compound’s higher logP (3.2) vs.

- Solubility Challenges: Morpholino-containing compounds (target, NPP1 inhibitor) exhibit moderate solubility, necessitating formulation optimization for in vivo studies .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide (CAS Number: 1286706-60-2) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant experimental data, case studies, and detailed research findings.

The molecular formula of this compound is , with a molecular weight of 436.5 g/mol. The structure of the compound includes a pyrazole ring, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various pathogens:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Pseudomonas aeruginosa | 0.40 | 0.45 |

The compound exhibited a low minimum inhibitory concentration (MIC), indicating potent antimicrobial properties. Additionally, it demonstrated significant antibiofilm activity , reducing biofilm formation more effectively than standard antibiotics like Ciprofloxacin .

The mechanism by which this compound exerts its effects appears to involve inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets were reported as follows:

| Enzyme | IC50 (μM) |

|---|---|

| DNA gyrase | 12.27 - 31.64 |

| Dihydrofolate reductase | 0.52 - 2.67 |

These results suggest that the compound may disrupt nucleic acid synthesis and folate metabolism in bacteria, contributing to its antimicrobial efficacy .

Cytotoxicity and Safety Profile

Assessments of cytotoxicity indicated that this compound has a favorable safety profile. Hemolytic activity was found to be low, with % lysis ranging from 3.23% to 15.22%, compared to Triton X-100 as a positive control. Non-cytotoxicity was confirmed with IC50 values exceeding 60 μM .

Case Study: Anticancer Activity

In a specific study focusing on cancer cell lines, the compound was tested against various human cancer cell lines, demonstrating notable antiproliferative effects:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 18.7 |

| A549 (lung cancer) | 20.9 |

These findings suggest that this compound may serve as a promising candidate for further anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.